tert-Butyl 2-(2-chlorophenyl)acrylate
Description
tert-Butyl 2-(2-chlorophenyl)acrylate is an acrylate ester derivative featuring a tert-butyl ester group and a 2-chlorophenyl substituent.
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl 2-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
InChI Key |
KHTZIMKMSYEDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and it often involves the use of specialized equipment to handle the reagents and reaction conditions safely.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-chlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acrylates, while substitution reactions can produce a variety of substituted acrylates.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-chlorophenyl)acrylate is used in polymer chemistry for the synthesis of specialized polymers. It can be polymerized or copolymerized with other monomers to create materials with unique properties .
Biology and Medicine: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the production of coatings, adhesives, and other materials that require specific chemical and physical properties. Its ability to undergo polymerization makes it suitable for creating high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-chlorophenyl)acrylate involves its interaction with various molecular targets and pathways. The acrylate moiety can participate in polymerization reactions, forming long polymer chains. The chlorophenyl group may influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Chlorophenyl Substitution
a. tert-Butyl 2-(4-chlorophenyl)acrylate
- Molecular Formula : C₁₃H₁₅ClO₂
- Molecular Weight : 238.71 g/mol
- Electronic effects differ: para-substituted chloro groups exert less steric strain but similar electron-withdrawing effects, which may alter polymerization kinetics or intermediate stability in synthesis .
b. tert-Butyl 2-(4-aminophenyl)acetate
- CAS No.: 174579-31-8
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Key Differences: The amino group in the para position enhances hydrogen-bonding capacity, improving aqueous solubility compared to chloro-substituted analogs. Biological activity: Exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, unlike chloro derivatives, which are less likely to penetrate membranes due to higher hydrophobicity .
Functional Group Variations
a. tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate
- CAS No.: 939760-49-3
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.8 g/mol
- Applications: Likely serves as a protected intermediate in peptide synthesis or drug development, contrasting with acrylate esters used in polymerization or as Michael acceptors .
b. Tetrahydrofurfuryl acrylate
- CAS No.: 2399-48-6
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Differences :
- The tetrahydrofurfuryl group enhances hydrophilicity and metabolic pathways, leading to a common metabolite (tetrahydrofurfuryl alcohol).
- Toxicity: Expected to exhibit higher bioavailability and similar critical health effects (e.g., irritation) compared to chlorophenyl acrylates due to shared acrylate reactivity .
Complex Derivatives
tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Molecular Formula : C₄₀H₄₇FN₂O₅
- Molecular Weight : 654.79 g/mol
- Exhibits intermolecular hydrogen bonding (N–H⋯O), influencing solid-state stability and solubility .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| tert-Butyl 2-(2-chlorophenyl)acrylate* | C₁₃H₁₅ClO₂ | ~238.71 (inferred) | 2-chlorophenyl | High steric hindrance, moderate reactivity |
| tert-Butyl 2-(4-chlorophenyl)acrylate | C₁₃H₁₅ClO₂ | 238.71 | 4-chlorophenyl | Lower steric strain, enhanced solubility |
| tert-Butyl 2-(4-aminophenyl)acetate | C₁₂H₁₇NO₂ | 207.27 | 4-aminophenyl | High BBB permeability, GI absorption |
| Tetrahydrofurfuryl acrylate | C₈H₁₂O₃ | 156.18 | Tetrahydrofurfuryl | High hydrophilicity, metabolized to alcohol |
| tert-Butyl carbamate derivative [7] | C₁₃H₁₉ClN₂O₂ | 270.8 | 4-chlorophenyl, carbamate | Peptide synthesis intermediate |
*Inferred data based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
